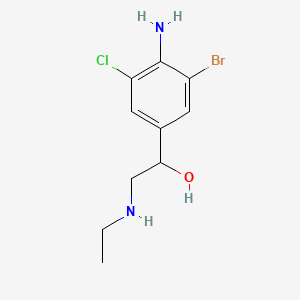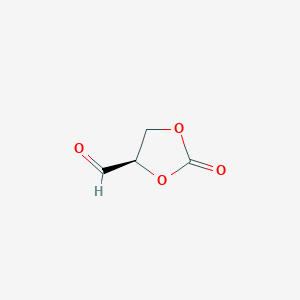
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde is an organic compound with the molecular formula C4H4O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-oxo-1,3-dioxolane-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with a diol in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism by which (4R)-2-oxo-1,3-dioxolane-4-carbaldehyde exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, influencing their activity through covalent or non-covalent interactions. The molecular targets and pathways involved can vary, but often include key metabolic or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-2-oxo-1,3-dioxolane-4-carbaldehyde: The enantiomer of the compound, differing only in the spatial arrangement of atoms.
2-oxo-1,3-dioxolane-4-carboxylic acid: A structurally related compound with a carboxylic acid group instead of an aldehyde.
1,3-dioxolane-4-carbaldehyde: A similar compound lacking the chiral center.
Uniqueness
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties. This makes it valuable in applications requiring high enantiomeric purity and specific interactions with chiral environments.
Propiedades
Número CAS |
30384-18-0 |
|---|---|
Fórmula molecular |
C4H4O4 |
Peso molecular |
116.07 g/mol |
Nombre IUPAC |
(4R)-2-oxo-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C4H4O4/c5-1-3-2-7-4(6)8-3/h1,3H,2H2/t3-/m0/s1 |
Clave InChI |
SOVQCEZPQOHERO-VKHMYHEASA-N |
SMILES isomérico |
C1[C@@H](OC(=O)O1)C=O |
SMILES canónico |
C1C(OC(=O)O1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


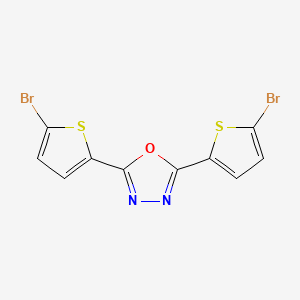
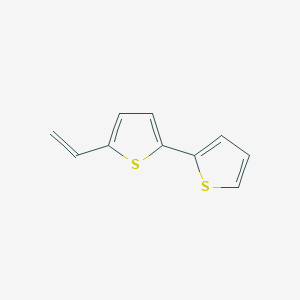

![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

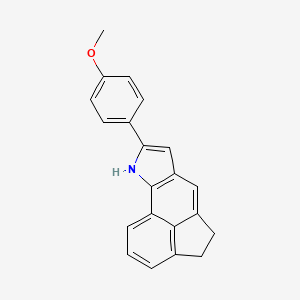
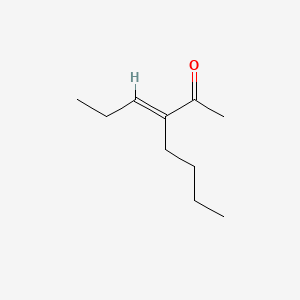
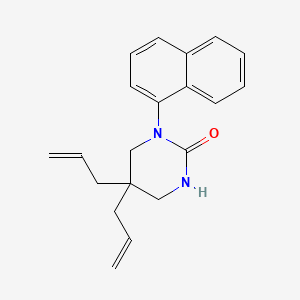
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)


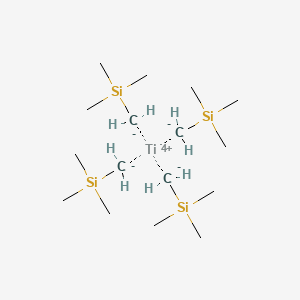
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)
